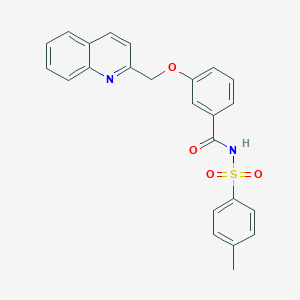

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Overview

Description

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide: is a complex organic compound that features a sulfonyl group, a quinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Benzamide Structure: The final step involves the reaction of the sulfonylated quinoline with 3-(2-quinolinylmethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzamide and quinoline moieties can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the sulfonyl group would produce sulfides or thiols.

Scientific Research Applications

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism by which N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-((4-Methylphenyl)sulfonyl)-3-(2-pyridinylmethoxy)benzamide: Similar structure but with a pyridine moiety instead of quinoline.

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is unique due to the combination of its sulfonyl, quinoline, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known by its CAS number 61447-77-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- C : 24

- H : 20

- N : 2

- O : 4

- S : 1

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.49 g/mol |

| Density | 1.276 g/cm³ |

| LogP | 3.585 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antimicrobial Activity : Sulfonamide derivatives, including this compound, have been noted for their bacteriostatic effects against a range of bacterial pathogens. The sulfonamide moiety is crucial for inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

- Anticancer Properties : Research indicates that compounds with quinoline structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Case Studies

-

Antimicrobial Efficacy :

A study published in a pharmacological journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Anticancer Activity :

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis . -

Inflammation Models :

Experimental models of inflammation indicated that treatment with this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQHHZDINZMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152481 | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119514-97-5 | |

| Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.